Product packaging for 7-Bromo-2,4,6-trichloroquinoline(Cat. No.:CAS No. 1698028-06-6)

7-Bromo-2,4,6-trichloroquinoline

Cat. No.: B2598547
CAS No.: 1698028-06-6
M. Wt: 311.38
InChI Key: YVPHHSFKEDTUQG-UHFFFAOYSA-N
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Description

Overview of Quinoline (B57606) Chemistry and its Fundamental Role in Organic Synthesis

Quinoline, a heterocyclic aromatic organic compound with the chemical formula C₉H₇N, is a cornerstone of organic chemistry. wikipedia.orgvedantu.com Its structure, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a fundamental building block in the synthesis of a wide array of compounds. numberanalytics.comfiveable.me First isolated from coal tar, quinoline and its derivatives are now synthesized through various named reactions, including the Skraup, Doebner-von Miller, and Friedländer syntheses. numberanalytics.comslideshare.net

The versatility of the quinoline scaffold is evident in its widespread applications. It is a crucial precursor for pharmaceuticals, agrochemicals, and materials science. numberanalytics.com Notably, the quinoline motif is present in numerous biologically active molecules and approved drugs, including the renowned antimalarial agents quinine (B1679958) and chloroquine. wikipedia.orgvedantu.comfiveable.me In industrial processes, quinolines are utilized in the manufacturing of dyes, as solvents for resins and terpenes, and as corrosion inhibitors. wikipedia.orgmdpi.com The ability of the quinoline ring system to undergo various chemical modifications allows for the fine-tuning of its properties, making it an invaluable tool for synthetic chemists. mdpi.com

Significance of Halogenation in Modifying Quinoline Reactivity and Properties

Halogenation, the process of introducing one or more halogen atoms into a compound, is a powerful strategy for modulating the chemical and physical properties of quinoline derivatives. The introduction of halogens such as chlorine and bromine can significantly alter the electronic environment of the quinoline ring, influencing its reactivity, lipophilicity, and biological activity. researchgate.net

The presence of halogens can facilitate further functionalization through cross-coupling reactions, providing access to more complex and highly substituted quinoline scaffolds. researchgate.net This is particularly important in medicinal chemistry, where halogenation can enhance the efficacy of drug candidates. For instance, the 7-chloro group is a key pharmacophore in several antimalarial drugs like chloroquine. mdpi.com Furthermore, halogenation can induce specific intermolecular interactions, such as halogen bonding, which can influence crystal packing and solid-state properties. nih.gov Research has also shown that halogen substitution can trigger room-temperature phosphorescence in certain quinoline conjugates. nih.gov The regioselectivity of halogenation on the quinoline ring is a critical aspect, with various methods developed to achieve precise C-H halogenation at specific positions, such as C5 and C7. researchgate.net

Contextualization of 7-Bromo-2,4,6-trichloroquinoline within Highly Substituted Heteroaromatic Frameworks

This compound is a prime example of a highly substituted, polyhalogenated heteroaromatic compound. Its structure features a quinoline core heavily decorated with four halogen atoms: three chlorine atoms at positions 2, 4, and 6, and a bromine atom at position 7. This extensive halogenation places it within a specialized class of molecules that are of significant interest for their unique chemical reactivity and potential applications in materials science and as synthetic intermediates.

The combination of different halogens (bromine and chlorine) on the same quinoline skeleton offers multiple sites for selective chemical modification. The varying reactivity of C-Cl and C-Br bonds in cross-coupling reactions allows for stepwise and regioselective functionalization, making compounds like this compound valuable platforms for constructing complex molecular architectures. The properties of this compound are dictated by the cumulative electronic and steric effects of the four halogen substituents.

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 1698028-06-6
Molecular Formula C₉H₃BrCl₃N
Molecular Weight 311.39 g/mol
InChI Key YVPHHSFKEDTUQG-UHFFFAOYSA-N
Canonical SMILES ClC1=NC2=CC(Br)=C(Cl)C=C2C(Cl)=C1
Source: Guidechem guidechem.com

Challenges and Opportunities in the Synthesis and Functionalization of Polyhalogenated Aromatic Systems

The synthesis and functionalization of polyhalogenated aromatic systems, including quinolines, present both significant challenges and exciting opportunities for chemists. mdpi.com A primary challenge is achieving regioselective halogenation, particularly when introducing multiple halogen atoms, as this can lead to mixtures of isomers. mdpi.com Furthermore, the low solubility of many polycyclic aromatic hydrocarbons (PAHs) and their halogenated derivatives can hinder their synthesis and subsequent application. nih.govresearchgate.net

Despite these difficulties, the development of new synthetic methodologies offers promising solutions. Transition-metal-catalyzed C-H activation and cross-coupling reactions have emerged as powerful tools for the selective functionalization of aromatic rings. mdpi.comuis.no These methods can provide access to a diverse range of substituted PAHs that were previously difficult to obtain. nih.gov There is a growing focus on developing sustainable catalytic systems using earth-abundant metals and environmentally friendly oxidants to make these processes more efficient and greener. mdpi.com The unique properties of polyhalogenated aromatics make them attractive targets for applications in materials science, such as in the development of organic semiconductors and light-emitting diodes. uis.no

Research Scope Pertaining to this compound

The current research landscape for this compound is primarily centered on its synthesis and its role as a chemical intermediate. Available data includes its fundamental chemical and physical properties, along with spectroscopic information such as ¹H NMR, IR, and mass spectrometry data. guidechem.comchemicalbook.com

Future research on this compound is likely to explore its potential in several key areas. A significant avenue of investigation will be its utility in regioselective functionalization reactions. The differential reactivity of the bromine and chlorine substituents could be exploited in sequential cross-coupling reactions to build complex molecular scaffolds. This would establish this compound as a versatile building block in organic synthesis. Furthermore, the biological activity of this compound and its derivatives remains an unexplored area. Given the prevalence of halogenated quinolines in medicinal chemistry, screening for potential pharmacological properties would be a logical next step.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H3BrCl3N B2598547 7-Bromo-2,4,6-trichloroquinoline CAS No. 1698028-06-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-2,4,6-trichloroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrCl3N/c10-5-2-8-4(1-7(5)12)6(11)3-9(13)14-8/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPHHSFKEDTUQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Br)N=C(C=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrCl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 7 Bromo 2,4,6 Trichloroquinoline and Analogues

Strategic Approaches to Halogenation in Quinoline (B57606) Scaffolds

The introduction of halogen atoms onto the quinoline ring system can be achieved through various strategic approaches, each with its own advantages and limitations. The choice of method often depends on the desired regioselectivity and the nature of the substituents already present on the quinoline core.

Regioselective Bromination and Chlorination Techniques

Regioselective halogenation is crucial for the synthesis of specifically substituted quinolines. Recent research has focused on developing metal-free, remote C-H functionalization protocols that offer high regioselectivity. For instance, the C5-halogenation of 8-substituted quinolines has been successfully achieved using trihaloisocyanuric acids as the halogen source. rsc.orgrsc.org This method is operationally simple, proceeds under mild, open-air conditions, and demonstrates excellent functional group tolerance. rsc.orgrsc.org

The reaction conditions for the regioselective halogenation of 8-substituted quinolines can be summarized as follows:

Halogenating AgentPositionConditionsYieldReference
Trichloroisocyanuric acid (TCCA)C5Acetonitrile, rt, 15 min - 6 hGood to excellent rsc.orgrsc.org
Tribromoisocyanuric acid (TBCA)C5Acetonitrile, rt, 15 min - 6 hGood to excellent rsc.orgrsc.org
N-Iodosuccinimide (NIS)C5Acetonitrile, rt, 15 min - 6 hGood to excellent rsc.org

The bromination of 8-substituted quinolines, such as 8-hydroxyquinoline (B1678124) and 8-aminoquinoline, has been shown to yield a mixture of mono- and di-bromo derivatives depending on the reaction conditions and the amount of bromine used. researchgate.netresearchgate.net For example, the reaction of 8-hydroxyquinoline with bromine can lead to 7-bromo-8-hydroxyquinoline and 5,7-dibromo-8-hydroxyquinoline. researchgate.net

Direct Halogenation versus Multi-Step Introduction of Halogen Atoms

The introduction of halogens can be accomplished either through direct C-H halogenation of a pre-formed quinoline ring or via a multi-step synthesis where halogenated precursors are used to construct the quinoline scaffold.

Multi-step Synthesis , on the other hand, involves the use of halogenated anilines or other precursors in classical quinoline syntheses. While this approach can be longer, it often provides unambiguous control over the position of the halogen atoms, which can be particularly important for complex substitution patterns. For instance, a multi-step synthesis might involve the Sandmeyer reaction to introduce a halogen at a specific position on an aniline (B41778) ring before its cyclization to form the quinoline. google.com

The choice between these two strategies depends on the target molecule and the availability of starting materials. For a compound like 7-Bromo-2,4,6-trichloroquinoline, a combination of both strategies might be employed, where a di-halogenated aniline is used in a cyclization reaction, followed by further direct halogenation of the resulting quinoline.

Cyclization and Annulation Reactions for Polyhalogenated Quinoline Ring Formation

The formation of the quinoline ring itself is a critical step in the synthesis of this compound and its analogues. Various classical and modern cyclization and annulation reactions can be adapted for the synthesis of polyhalogenated quinolines.

Variations of Classical Quinoline Syntheses (e.g., Skraup, Combes, Friedländer)

Classical methods for quinoline synthesis, such as the Skraup, Combes, and Friedländer syntheses, remain valuable tools, especially when starting with halogenated anilines. researchgate.netnih.govresearchgate.net

Skraup Synthesis: This reaction involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. By using a halogenated aniline, a corresponding halogenated quinoline can be prepared.

Combes Synthesis: This method uses the reaction of an aniline with a β-diketone in the presence of an acid catalyst. A halogenated aniline can be employed to yield a quinoline with a halogen on the benzene (B151609) ring.

Friedländer Synthesis: This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. This method is particularly useful as it can lead to quinolines with substituents on both the benzene and pyridine (B92270) rings. For the synthesis of this compound, a hypothetical Friedländer approach could involve the reaction of a 2-amino-4-bromo-6-chlorobenzaldehyde with a chlorinated carbonyl compound.

These classical methods, while robust, often require harsh reaction conditions, such as high temperatures and strong acids, which might not be compatible with all functional groups. nih.gov

Oxidative Annulation Strategies for Quinoline Derivatives

Modern synthetic chemistry has seen a surge in the development of oxidative annulation strategies for the construction of quinoline rings. mdpi.comresearchgate.net These methods often utilize transition metal catalysts to facilitate the formation of C-C and C-N bonds under milder conditions than classical syntheses. snnu.edu.cnacs.org

One notable strategy involves the rhodium(III)-catalyzed oxidative annulation of pyridines with alkynes to form quinolines. snnu.edu.cnacs.org This process involves a cascade of C-H activation steps. Another approach is the copper-catalyzed annulation of ketone oxime acetates with ortho-trifluoroacetyl anilines. mdpi.com These methods offer high efficiency and broad substrate scope, and could potentially be adapted for the synthesis of polyhalogenated quinolines by using halogenated starting materials.

Enamine Chemistry and Related Ring-Forming Processes

Enamines, which are formed from the reaction of a secondary amine with a ketone or aldehyde, are versatile intermediates in organic synthesis due to their nucleophilic character. masterorganicchemistry.comorganic-chemistry.org In the context of quinoline synthesis, an enamine tautomer can be generated in situ from an imine, which then participates in a tandem cyclization-aromatization sequence to form the quinoline ring. researchgate.net

Transition Metal-Catalyzed Coupling Reactions for Selective Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In polyhalogenated systems like this compound, the key challenge is achieving regioselectivity, targeting one halogen over the others.

Palladium-Catalyzed Cross-Coupling Reactions (Kumada, Stille, Negishi, Sonogashira, Suzuki, Heck, Hiyama) with Halogenated Quinolines

Palladium catalysis is the cornerstone of modern cross-coupling chemistry. uwindsor.ca The regioselectivity in polyhalogenated quinolines is governed by a combination of factors, including the carbon-halogen bond strength (C-I > C-Br > C-Cl) and the electronic properties of the quinoline ring. uwindsor.ca Generally, positions C2 and C4 are more electrophilic and thus more reactive towards oxidative addition to Pd(0) due to the influence of the ring nitrogen. nih.gov

For this compound, the C-Br bond at the C7 position is expected to be significantly more reactive than the C-Cl bonds at C2, C4, and C6 in most palladium-catalyzed reactions. However, the high reactivity of the C4 and C2 positions can lead to competitive reactions. A study on the analogous 6-bromo-2,4-dichloroquinazoline (B10380) showed that Suzuki coupling could result in a mixture of products, with substitution at both the C4 and C6 positions, highlighting the delicate balance of reactivity. nih.gov

Suzuki-Miyaura Coupling: This reaction, which couples an organoboron reagent with an organic halide, is widely used. For a substrate like 2,4,7-trichloroquinazoline, a sequential strategy was developed where the highly reactive C4 position was first blocked with a thioether. This allowed for a regioselective Suzuki coupling at the C2 position, followed by subsequent couplings at C4 and C7. nih.gov A similar strategy could be envisioned for this compound, likely starting with the preferential reaction at the C7-Br bond.

Stille Coupling: The Stille reaction utilizes organostannanes and is known for its tolerance of a wide variety of functional groups. sigmaaldrich.com The reactivity trend generally follows that of other palladium-catalyzed couplings, making the C7-Br bond the most probable site for initial reaction. The use of specific ligands and additives like Cu(I) salts can further modulate reactivity and selectivity. mdpi.comnih.gov

Sonogashira Coupling: This coupling of terminal alkynes with aryl halides is fundamental for installing alkynyl motifs. researchgate.net In di-substituted quinolines like 2-bromo-4-iodo-quinoline, the reaction occurs selectively at the more reactive C-I bond. researchgate.net By analogy, in this compound, the Sonogashira coupling would be expected to proceed with high selectivity at the C7 position.

Heck Reaction: The Heck reaction couples an alkene with an aryl halide. sigmaaldrich.comchemicalbook.com It has been successfully applied to halogenated quinolines. For instance, 7-chloro-6-phenylquinoline-5,8-dione has been synthesized via a Heck reaction, demonstrating its utility on the quinoline core. mdpi.com The regioselectivity would again favor the C7-Br position.

Table 1: Predicted Regioselectivity in Palladium-Catalyzed Cross-Coupling of this compound

ReactionExpected Primary Site of ReactionRationale
Suzuki-Miyaura C7-BrHigher reactivity of C-Br bond over C-Cl bonds.
Stille C7-BrGeneral reactivity trend in Pd-catalyzed couplings.
Sonogashira C7-BrEstablished high selectivity for C-Br over C-Cl.
Heck C7-BrPreferential oxidative addition at the weaker C-Br bond.
Negishi C7-BrHigh reactivity of organozinc reagents, selectivity follows C-X bond strength.
Kumada C7-BrGrignard reagents are highly reactive; selectivity is typically dominated by the leaving group.
Hiyama C7-BrOrganosilicon compounds, activated by fluoride, will preferentially couple at the most reactive C-Br site.

This table is based on established principles of cross-coupling reactions and data from analogous halogenated heterocycles.

Nickel-Catalyzed Transformations in Polyhalogenated Systems

Nickel catalysts offer a cost-effective alternative to palladium and exhibit unique reactivity, including the ability to activate more robust C-Cl bonds. organic-chemistry.org Nickel can access multiple oxidation states (from Ni(0) to Ni(IV)), enabling different mechanistic pathways, including those involving radical intermediates. organic-chemistry.org This property is particularly useful for polyhalogenated systems where selective activation is desired. In the context of this compound, nickel catalysis could potentially be tuned to selectively activate one of the C-Cl bonds, especially after the more reactive C-Br bond has been functionalized. The choice of ligand is crucial in directing this selectivity. nih.gov

Copper-Catalyzed Reactions for Quinoline Scaffolds

Copper-catalyzed reactions, such as the Ullmann condensation, are classic methods for forming C-N, C-O, and C-S bonds. Modern advancements have expanded their scope and efficiency. Copper catalysis is particularly relevant for amination and amidation reactions on the quinoline core. For instance, copper-catalyzed systems have been developed for the direct carbamoylation and amination of quinoline N-oxides at the C2 position. In polyhalogenated systems, copper-catalyzed reactions can offer complementary selectivity to palladium-catalyzed methods, although they often require higher temperatures.

C-H Activation Strategies for Direct Functionalization of Halogenated Quinolines

Direct C-H activation is an atom-economical strategy that avoids the pre-functionalization step of creating an organometallic reagent or an organic halide. In the quinoline system, C-H bonds at the C2 and C8 positions are often targeted due to the directing effect of the nitrogen atom. However, in a molecule like this compound, the presence of multiple halogen substituents makes C-H activation challenging and less predictable. The reaction would have to compete with the highly reactive C-X bonds. It is more likely that cross-coupling reactions at the halogenated sites would occur preferentially. Nevertheless, under specific, chelation-controlled conditions, remote C-H functionalization can be achieved even in the presence of halogens, though this is a developing area of research.

Magnesiation and Lithiation for Regioselective Functionalization of Quinoline Derivatives

Organolithium and Grignard reagents are powerful tools for functionalizing aromatic systems. In polyhalogenated quinolines, these methods can proceed via two main pathways: halogen-metal exchange or direct deprotonation (metalation).

Halogen-metal exchange is highly regioselective and typically occurs at the most labile halogen. For this compound, a bromine-magnesium exchange using reagents like i-PrMgCl·LiCl would be expected to occur selectively at the C7 position, leaving the chloro substituents intact. This would generate a C7-magnesiated quinoline, which could then be trapped with various electrophiles. This method has been demonstrated on 2,4-dibromoquinoline, where the Br/Mg exchange occurs regioselectively.

Directed ortho-metalation (DoM) relies on a directing group to guide a strong base (typically a lithium amide like LDA or a TMP-base) to deprotonate an adjacent C-H bond. guidechem.com In the quinoline scaffold, the nitrogen atom itself can act as a directing group, favoring deprotonation at C2 or C8. However, in this compound, the only available C-H bonds are at C3, C5, and C8. The electronic effects of the four halogen substituents would significantly influence the acidity of these protons. It's also possible for a "halogen dance" to occur, where an initial metalation is followed by rearrangement to a more thermodynamically stable organometallic species. guidechem.com The use of specialized bases like TMPMgCl·LiCl or TMP₂Mg·2LiCl can provide high regioselectivity in the metalation of functionalized quinolines.

Table 2: Potential Regioselective Metalation Strategies for this compound

ReagentMethodExpected Primary Site of MetalationRationale
i-PrMgCl·LiClHalogen-Metal ExchangeC7Selective Br/Mg exchange over Cl/Mg exchange.
n-BuLiHalogen-Metal ExchangeC7Selective Br/Li exchange is faster than Cl/Li exchange.
TMPMgCl·LiClDirected ortho-Metalation (DoM)C5 or C8Deprotonation at the most acidic C-H position, influenced by halogens and directed by N-atom for C8.

This table presents predicted outcomes based on known reactivity patterns of these organometallic reagents.

Green Chemistry Approaches in Halogenated Quinoline Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. In the synthesis of halogenated quinolines, several green approaches are being explored.

Microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in some cases, improve yields for the synthesis of quinoline derivatives. For example, a microwave-enhanced Friedländer synthesis was developed for the rapid, catalyst-free assembly of halogenated 8-hydroxyquinolines, with significantly higher yields compared to conventional heating. This technique could be applicable to the synthesis of precursors for this compound or its functionalized analogues.

The use of greener solvents like water or ethanol (B145695), and the development of nanocatalysts that can be easily recovered and reused, are also key areas of green chemistry research for quinoline synthesis. uwindsor.ca Nanocatalyzed protocols for Friedländer annulation and other quinoline-forming reactions have been reported to proceed in high yield under solvent-free conditions or in environmentally benign solvents.

Biocatalysis and Enzyme-Assisted Synthetic Routes

The application of biocatalysis in the synthesis of quinoline derivatives represents a promising green alternative to traditional chemical methods. acs.org Enzymatic processes operate under mild conditions, are highly specific, and reduce environmental pollution when compared to conventional hazardous chemical processes. acs.org

Recent research has highlighted the use of enzymes like monoamine oxidase (MAO-N) and horseradish peroxidase (HRP) for the synthesis of the quinoline core. acs.orgnorthumbria.ac.uk For instance, whole cells and purified MAO-N enzymes have been effectively used to catalyze the biotransformation of 1,2,3,4-tetrahydroquinolines (THQs) into their corresponding aromatic quinoline derivatives. acs.orgnorthumbria.ac.uk This oxidative aromatization is a fundamental transformation in producing a wide array of heteroaromatic compounds. northumbria.ac.uk

In one study, the variant MAO-N D11 was identified as a particularly efficient biocatalyst for the conversion of 1,2,3,4-tetrahydroquinoline (B108954) to quinoline. acs.org The scalability of this biocatalytic protocol has been demonstrated, showcasing its potential for larger-scale synthesis. northumbria.ac.uk It was observed that the position of substituents on the THQ ring can influence the conversion efficiency, with methyl groups at C6 and C2 showing good conversions, while substitution at C8 and C4 resulted in lower or no product formation. northumbria.ac.uk

Another biocatalytic strategy involves the use of horseradish peroxidase (HRP) for the oxidative cyclization and aromatization of N-cyclopropyl-N-alkylanilines to generate 2-quinolone compounds. acs.org While these enzymatic methods have been established for the synthesis of the basic quinoline and quinolone scaffolds, the direct biocatalytic synthesis of a complex, polyhalogenated molecule like this compound has not been extensively reported. The existing research with substituted THQs suggests that the steric and electronic properties of highly substituted substrates could present a challenge for current enzyme systems. acs.org

Future research in this area may focus on enzyme engineering and directed evolution to develop biocatalysts that can accommodate and transform polysubstituted and polyhalogenated quinoline precursors, paving the way for a more direct and greener synthesis of compounds like this compound.

Table 1: Examples of Enzyme Systems in Quinoline Synthesis

Enzyme System Substrate Type Product Type Reference
Monoamine Oxidase (MAO-N) 1,2,3,4-Tetrahydroquinolines Quinolines acs.orgnorthumbria.ac.uk
Horseradish Peroxidase (HRP) N-cyclopropyl-N-alkylanilines 2-Quinolones acs.org

Optimization of Reaction Conditions for Environmental Sustainability

The optimization of reaction conditions is a cornerstone of green chemistry, aiming to enhance efficiency while minimizing environmental impact. numberanalytics.com For the synthesis of quinoline analogues, several strategies have been developed that align with the principles of sustainability.

One key area of optimization is the use of environmentally benign catalysts and solvents. For example, an iron(III)-catalyzed domino reaction has been developed for the synthesis of highly functionalized quinolines in water, a green solvent. thieme-connect.com This method offers a straightforward and waste-reducing approach under mild, room-temperature conditions. thieme-connect.com Similarly, metal-free synthesis protocols have been devised, avoiding the use of transition metals and offering a more environmentally friendly route to functionalized quinolines. nih.gov

The development of efficient one-pot reactions is another significant advancement. A single-step conversion of various N-vinyl and N-aryl amides to the corresponding quinoline derivatives has been achieved using amide activation followed by annulation, which is compatible with a variety of functional groups. organic-chemistry.org

Furthermore, the choice of reagents and energy sources can be optimized for sustainability. Microwave-assisted synthesis has been shown to accelerate the Friedländer reaction for producing quinolines, often leading to shorter reaction times and improved yields. mdpi.com The use of molecular oxygen as a green oxidant, for instance in the ruthenium-catalyzed conversion of 1,2,3,4-tetrahydroquinolines with aryl aldehydes, also contributes to a more sustainable process. organic-chemistry.org

The principles of green chemistry guide the design of chemical processes to reduce or eliminate hazardous substances. numberanalytics.com This includes optimizing for atom economy, using safer solvents, and improving energy efficiency. numberanalytics.com The successful application of these principles is evident in the various novel methods developed for quinoline synthesis.

Table 2: Green Chemistry Approaches in Quinoline Synthesis

Green Strategy Example Key Advantages Reference
Use of Green Solvents Fe(III)-catalyzed domino reaction in water Reduces use of volatile organic compounds, mild conditions thieme-connect.com
Metal-Free Catalysis Functionalization of C(sp³)–H bonds and tandem cyclization Avoids toxic and expensive metal catalysts nih.gov
Use of Green Oxidants Aerobic dehydrogenation with O₂ Oxygen is an inexpensive and environmentally friendly oxidant organic-chemistry.org
Energy Efficiency Microwave-assisted Friedländer reaction Reduced reaction times, improved yields mdpi.com
One-Pot Synthesis Amide activation and annulation Reduces purification steps, saves time and resources organic-chemistry.org

Chemical Reactivity and Mechanistic Investigations of 7 Bromo 2,4,6 Trichloroquinoline

Nucleophilic Aromatic Substitution (SNAr) Pathways on Polyhalogenated Quinoline (B57606) Systems

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for functionalizing electron-deficient aromatic systems like quinoline. wikipedia.orgnumberanalytics.com The reaction typically proceeds via a two-step addition-elimination mechanism. pressbooks.pub In this process, a nucleophile attacks an electrophilic carbon atom on the aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The aromaticity is then restored by the departure of a leaving group. pressbooks.pub

The quinoline system is inherently activated towards nucleophilic attack at the 2- and 4-positions. numberanalytics.com This is because the ring nitrogen atom is highly electron-withdrawing and can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, particularly when the attack occurs at these positions. wikipedia.org

In polyhalogenated systems like 7-bromo-2,4,6-trichloroquinoline, the site of nucleophilic attack (regioselectivity) is determined by the electronic activation of the different positions. The positions on the pyridine (B92270) ring (C2 and C4) are significantly more reactive towards SNAr than those on the carbocyclic (benzene) ring (C6 and C7). The electron-withdrawing nitrogen atom strongly activates the C2 and C4 positions. numberanalytics.com

Numerous studies on related 2,4-dichloroquinazoline (B46505) systems have demonstrated that nucleophilic substitution occurs preferentially at the 4-position over the 2-position. nih.gov This enhanced reactivity at C4 is attributed to superior stabilization of the anionic intermediate. While the C2 position is also activated, substitution at C4 is generally faster and occurs under milder conditions. nih.gov The halogens at C6 and C7 on the benzenoid ring are substantially less prone to SNAr due to the lack of direct activation from the ring nitrogen.

Therefore, the predicted order of reactivity for the halogen positions in this compound towards a typical SNAr reaction is C4 > C2 >> C6/C7.

Table 1: Predicted Regioselectivity in SNAr Reactions of this compound

Position Halogen Relative Reactivity Rationale
C4 Chlorine Highest Strong activation by para-nitrogen; most stable Meisenheimer complex. numberanalytics.comnih.gov
C2 Chlorine High Strong activation by ortho-nitrogen; stable Meisenheimer complex. wikipedia.orgnumberanalytics.com
C6 Chlorine Very Low Located on the less activated carbocyclic ring; lacks direct resonance stabilization from nitrogen.

A distinctive feature of SNAr reactions is the leaving group ability of halogens, which follows an inverted order compared to SN2 reactions: F > Cl ≈ Br > I. wikipedia.orgnih.gov This is because the rate-determining step is the initial nucleophilic attack and the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. stackexchange.com The high electronegativity of the halogen atom stabilizes the transition state leading to the intermediate, thereby accelerating the reaction. nih.govstackexchange.com Consequently, despite the C-Cl bond being stronger than the C-Br bond, their abilities as leaving groups in this context are comparable. Given the overwhelming electronic preference for substitution at the C4 position, the chlorine atom at this site is expected to be the first to be displaced by a nucleophile.

Electrophilic Aromatic Substitution on Halogenated Quinoline Rings

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on an electron-rich aromatic ring. byjus.com In contrast to SNAr, EAS is generally disfavored on quinoline because the nitrogen atom deactivates the ring system towards electrophilic attack. When forced, the reaction occurs preferentially on the more electron-rich carbocyclic (benzene) ring rather than the electron-deficient pyridine ring. quimicaorganica.org The preferred sites of attack are positions 5 and 8, which lead to the most stable cationic intermediates (arenium ions). quimicaorganica.org

In the case of this compound, the molecule is exceptionally deactivated towards EAS. The presence of four strongly electron-withdrawing halogen atoms, in addition to the deactivating effect of the quinoline nitrogen, renders the aromatic system extremely electron-poor. Carrying out an EAS reaction, such as nitration or further halogenation, would require exceptionally harsh conditions and is generally not a viable synthetic pathway. libretexts.orgmasterorganicchemistry.com If a reaction were to occur, it would be predicted to take place at the C5 or C8 position, the least deactivated sites on the carbocyclic ring. quimicaorganica.org

Metal-Mediated Functionalization and Chemo/Regioselectivity in Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for the selective functionalization of aryl halides and have become indispensable in drug discovery. nih.gov These methods offer a complementary approach to SNAr for modifying polyhalogenated quinolines, often with different chemo- and regioselectivity.

The selectivity of metal-mediated cross-coupling reactions is largely governed by the rate of the oxidative addition step, where the metal catalyst (e.g., Pd(0)) inserts into the carbon-halogen (C-X) bond. baranlab.org The reactivity trend for this step is dictated by the C-X bond dissociation energy, following the order: C-I > C-Br > C-Cl > C-F. lnu.edu.cn This is the reverse of the reactivity order observed in SNAr.

In this compound, the C-Br bond at the 7-position is significantly weaker than the C-Cl bonds at the 2, 4, and 6-positions. Therefore, in a typical palladium-catalyzed cross-coupling reaction, selective oxidative addition is expected to occur at the C7-Br bond. baranlab.org This allows for the chemoselective functionalization of the 7-position while leaving the three chloro substituents intact for potential subsequent transformations. This differential reactivity is a key strategy for the controlled, stepwise synthesis of complex quinoline derivatives.

Table 2: Comparison of Carbon-Halogen Bond Dissociation Energies (BDE) and Predicted Cross-Coupling Reactivity

Bond Typical BDE (kcal/mol) Predicted Cross-Coupling Reactivity
C-Br ~71 Highest
C-Cl ~84 Lower than C-Br

Note: BDE values are approximate for aryl halides and serve for relative comparison.

This predictable selectivity makes it possible to introduce an aryl, alkyl, or amino group at the C7 position specifically. For example, a Suzuki coupling would selectively replace the bromine atom, while a Buchwald-Hartwig amination would install a nitrogen-based substituent at the same position. nih.gov

Stereoelectronic effects, which encompass the influence of orbital alignment and electronic properties on reactivity, are crucial in determining the outcome of cross-coupling reactions. youtube.com The regioselectivity of the oxidative addition step is not solely dependent on bond strength but also on the electronic character of the reaction site. baranlab.org

Table of Mentioned Compounds

Compound Name
This compound
2,4-dichloroquinazoline
2-chloro-4-aminoquinazoline
2,4-diaminoquinazolines
Benzene (B151609)
Pyridine

Redox Chemistry and Transformations of Halogenated Quinoline Derivatives

Halogenated quinolines can undergo a variety of transformations, including reductive dehalogenation and oxidative coupling reactions. The electron-deficient nature of the quinoline ring, exacerbated by four halogen substituents, suggests that this compound would be more amenable to reduction than oxidation. The electrochemical reduction of related heterocyclic compounds has been studied, revealing that such processes often involve the initial transfer of an electron to form a radical anion. researchsolutions.com In the case of this compound, the presence of multiple halogens would lower the reduction potential, making it easier to reduce compared to the parent quinoline.

The electron transfer reactions involving quinone-type molecules, which share some electronic similarities with highly substituted, electron-poor heterocycles, are well-documented to be important in many chemical and biological systems. nih.gov Studies on 8-quinolinol have demonstrated its significant antioxidant properties, which are linked to its reducing power. researchgate.net However, the heavy halogenation in this compound dramatically alters its electronic profile. The halogens act as strong electron-withdrawing groups, which would likely impart pro-oxidant capabilities under certain conditions, contrasting with the antioxidant nature of hydroxyquinolines. researchgate.net

Cyclic voltammetry is a key technique used to investigate the redox properties of such molecules. For similar compounds, like substituted benzoquinones, cyclic voltammetry experiments show that hydrogen-bonding interactions and the nature of the solvent can significantly affect reduction potentials. rsc.org An electrochemical study on the C3-thiolation of quinolines indicated that intermediates from the cathodic reduction of quinolines can be trapped by various reagents, highlighting a potential pathway for functionalization. masterorganicchemistry.com For this compound, a similar reductive activation could potentially lead to selective transformations.

Table 1: Expected Redox Transformations of Halogenated Quinolines

Transformation TypeReagents/ConditionsExpected Product TypeMechanistic Feature
Reductive DehalogenationReducing agents (e.g., H₂, metal catalysts), Electrochemical reductionPartially or fully dehalogenated quinolinesStepwise removal of halogen atoms, often starting with the most labile (e.g., bromine).
Nucleophilic Aromatic Substitution (SNAr)Nucleophiles (e.g., alkoxides, amines)Substituted quinolinesAddition-elimination mechanism favored by electron-withdrawing halogens.
Oxidative CouplingStrong oxidizing agents, Transition-metal catalysisBiquinolines or other coupled productsGenerally difficult due to the electron-deficient nature of the ring.

Detailed Studies of Reaction Mechanisms and Reactive Intermediates

The reaction mechanisms of halogenated quinolines are dominated by their electron-poor nature. The primary pathway for substitution on the ring is nucleophilic aromatic substitution (SNAr), a process that is significantly activated by the presence of electron-withdrawing groups like halogens and the ring nitrogen. nih.govyoutube.com

In quinoline itself, nucleophilic attack is favored at the C2 and C4 positions of the pyridine ring, as this allows the negative charge of the intermediate to be stabilized by the electronegative nitrogen atom without disrupting the aromaticity of the benzene ring. nih.gov In this compound, the chlorine atoms at positions 2, 4, and 6 further enhance the electrophilicity of these carbon centers, making them highly susceptible to nucleophilic attack. The substitution reaction proceeds via an addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The stability of this intermediate is the key to the reaction's feasibility.

The electron-pushing formalism is a valuable tool for visualizing the movement of electrons during a chemical reaction and is particularly useful for illustrating the mechanism of nucleophilic aromatic substitution. nih.gov

Let's consider the attack of a generic nucleophile (Nu⁻) at the C2 position of this compound.

Addition Step (Formation of the Meisenheimer Complex): The nucleophile attacks the electron-deficient C2 carbon. To maintain the octet rule, the π-electrons of the C2=N bond are pushed onto the electronegative nitrogen atom. This creates a negatively charged intermediate where the charge is delocalized across the ring system. The electron-withdrawing substituents (Cl, Br) help to stabilize this additional negative charge through their inductive effects.

The curved arrow starts from the lone pair of the nucleophile and points to the C2 carbon. A second arrow shows the π-bond between C2 and N moving to the nitrogen atom.

Resonance Stabilization: The negative charge on the nitrogen can be delocalized through resonance onto the C4 and C6 carbons of the ring. The presence of chlorine atoms at these positions provides further stabilization of the negative charge in these resonance structures.

Curved arrows illustrate the movement of the lone pair from nitrogen to reform the C=N bond, pushing the C3=C4 π-bond to become a lone pair on C4, and so on.

Elimination Step (Restoration of Aromaticity): The aromaticity of the ring is restored by the expulsion of a leaving group. In this case, the chloride ion at the C2 position is an excellent leaving group. The lone pair on the nitrogen atom moves back to reform the double bond, and simultaneously, the C-Cl bond breaks, with the electrons moving onto the chlorine atom to form a chloride ion (Cl⁻).

An arrow from the lone pair on the nitrogen reforms the π-system, and a second arrow shows the C-Cl bond breaking, with the arrow pointing to the Cl atom.

This addition-elimination sequence is the characteristic mechanism for SNAr reactions and is highly favored for substrates like this compound due to the cumulative electron-withdrawing effects of the four halogen atoms. youtube.com

While specific experimental or computational studies on the reaction coordinate of this compound are not documented, we can infer its general features from theoretical studies on related systems. acs.org A reaction coordinate diagram for the SNAr reaction described above would illustrate the energy changes as the reaction progresses from reactants to products.

The diagram would feature two transition states and one intermediate (the Meisenheimer complex).

Reactants: this compound and the nucleophile.

First Transition State (TS1): The energy maximum on the path to the Meisenheimer complex. Here, the C-Nu bond is partially formed, and the C-Cl bond is still intact. The geometry of the ring is distorted from its planar aromatic state.

Second Transition State (TS2): The energy maximum on the path from the intermediate to the products. Here, the C-Nu bond is almost fully formed, and the C-Cl bond is partially broken.

Products: The substituted quinoline and the chloride leaving group.

The relative heights of the activation energy barriers for the formation (TS1) and collapse (TS2) of the Meisenheimer complex determine the rate-limiting step of the reaction. For many SNAr reactions, the formation of the anionic intermediate (crossing TS1) is the rate-determining step because it involves the disruption of the aromatic system. youtube.com

Computational chemistry provides powerful tools for investigating these mechanistic details. DFT calculations can model the transition state structures, determine their energies, and confirm that they are true first-order saddle points on the potential energy surface (characterized by a single imaginary frequency). acs.org Such studies on quinoline derivatives have been used to explore electronic transitions and molecular behavior, providing a framework for how the reactivity of this compound could be precisely modeled. acs.org

Table 2: Key Species on the SNAr Reaction Coordinate

SpeciesDescriptionKey Structural FeaturesRelative Energy
ReactantsStarting materialsPlanar, aromatic quinoline ringBaseline
TS1First transition statePartial C-Nu bond formation, sp² to sp³ transition at attacked carbonHigh (Activation Energy 1)
IntermediateMeisenheimer ComplexNon-aromatic, sp³-hybridized carbon at the site of attack. Delocalized negative charge.Local Minimum
TS2Second transition statePartial C-Cl bond cleavageHigh (Activation Energy 2)
ProductsFinal substituted quinolinePlanar, aromatic quinoline ring restoredLower or higher than reactants, depending on reaction thermodynamics

Advanced Spectroscopic and Structural Characterization in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of 7-Bromo-2,4,6-trichloroquinoline. The highly substituted nature of the quinoline (B57606) core requires a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments for complete assignment of proton and carbon signals.

The ¹H NMR spectrum of this compound is anticipated to be relatively simple, showing three distinct signals in the aromatic region, each integrating to a single proton. Due to the absence of adjacent protons, these signals would appear as singlets. The electron-withdrawing nature of the chlorine and bromine substituents would cause these protons to be deshielded, shifting their resonances downfield. The proton at the C-8 position is expected to be the most downfield, influenced by the adjacent nitrogen and the bromine at C-7. The protons at C-3 and C-5 would also appear at low field due to the adjacent chloro-substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established substituent effects in halogenated quinoline systems.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2 - 152 - 156
C3 7.8 - 8.1 (s) 123 - 126
C4 - 145 - 149
C4a - 147 - 150
C5 8.0 - 8.3 (s) 128 - 131
C6 - 135 - 139
C7 - 120 - 124
C8 8.2 - 8.5 (s) 129 - 133

While 1D NMR provides initial data, 2D NMR techniques are crucial for unambiguous assignment and structural confirmation. uncw.edunih.gov

HSQC/HMQC: Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments are used to correlate each proton with the carbon atom to which it is directly attached. This would definitively link the signals for H-3, H-5, and H-8 to their respective carbon atoms, C-3, C-5, and C-8.

HMBC: Heteronuclear Multiple Bond Correlation (HMBC) is arguably the most powerful tool for this molecule. It reveals correlations between protons and carbons that are two or three bonds away. For instance, the H-3 signal would show correlations to C-2, C-4, and C-4a. The H-5 proton would correlate to C-4, C-4a, C-6, and C-7. Crucially, HMBC allows for the assignment of the quaternary (non-protonated) carbons, which is impossible with 1D proton or basic 2D experiments alone.

COSY: Correlation Spectroscopy (COSY) identifies protons that are coupled to each other (typically through three bonds). In the case of this compound, where the three aromatic protons are isolated from one another by substituents, a COSY spectrum would be expected to show no cross-peaks, confirming their isolated nature. researchgate.net

NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) identify protons that are close to each other in space, regardless of whether they are bonded. These experiments could reveal through-space proximity between H-3 and H-5, and between H-5 and the substituent at C-6 (chlorine), providing further conformational evidence of the planar ring system.

The substitution pattern of this compound has a profound effect on its NMR spectra. Halogens are strongly electronegative and exert a significant electron-withdrawing inductive effect, which generally leads to a deshielding (downfield shift) of nearby nuclei. mdpi.com

The effect is most pronounced on the carbon atoms directly attached to the halogens (the ipso-carbons: C-2, C-4, C-6, C-7). docbrown.info Protons on the ring are also shifted downfield compared to unsubstituted quinoline. uncw.edu This deshielding is a cumulative effect of the four halogen substituents. For example, the chemical shift of H-8 in 7-bromo-5-chloro-8-hydroxyquinoline is observed at 8.839 ppm, demonstrating the strong deshielding environment in a polysubstituted quinoline. chemicalbook.com

In halogenated aromatic systems, substituent chemical shift (SCS) effects can be complex. modgraph.co.uk While the primary effect of halogens is deshielding, secondary effects related to lone-pair electron donation and steric compression can sometimes introduce shielding effects, particularly for carbons and protons further away from the substituent. The precise chemical shifts in this compound are a balance of these inductive and resonance effects from all four halogen atoms.

Table 2: Comparison of Proton Chemical Shifts (ppm) in Substituted Quinolines Illustrates the downfield shift caused by halogen substituents.

Proton Quinoline 7-Bromo-4-chloroquinoline chemicalbook.com 7-Bromo-5-chloro-8-hydroxyquinoline chemicalbook.com
H-2 ~8.9 8.8 (d) 8.839 (d)
H-3 ~7.4 7.5 (d) 7.585 (d)
H-5 ~7.7 8.2 (d) -

For the rigid, planar quinoline ring system of this compound, conformational analysis via NMR is straightforward. Unlike molecules with flexible side chains or saturated rings, the core aromatic structure does not undergo significant conformational changes or dynamic processes at room temperature. rsc.orgnih.gov The planarity of the molecule is a key structural feature. NMR studies, particularly those employing NOESY, would confirm this rigid planarity by showing spatial proximities consistent with a flat, aromatic structure. Any dynamic processes would likely be limited to slow rotation around the C-Br or C-Cl bonds, but this would not be readily observable or impactful on the standard NMR spectra.

X-ray Crystallography for Precise Solid-State Structure Determination

While NMR spectroscopy provides the definitive structure in solution, X-ray crystallography offers an unparalleled, precise picture of the molecule's three-dimensional arrangement in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Although a specific crystal structure for this compound is not publicly available, the analysis of related halogenated heterocyclic compounds allows for a robust prediction of its solid-state characteristics. The molecular architecture will be dominated by the planar quinoline core.

The crystal packing is expected to be governed by a combination of weak intermolecular forces, primarily halogen bonds and π–π stacking interactions. researchgate.netrsc.org

Halogen Bonding: The electron-deficient regions on the halogen atoms (the σ-holes) can act as electrophilic sites, forming attractive interactions with nucleophilic atoms like the quinoline nitrogen. Interactions such as Br···N, Cl···N, or even Br···Cl are highly probable and would play a crucial role in directing the assembly of molecules in the crystal lattice. researchgate.net

π–π Stacking: The electron-deficient aromatic rings are prone to engage in π–π stacking interactions. These typically occur in an offset or anti-parallel fashion to minimize electrostatic repulsion, contributing significantly to the stability of the crystal structure. uncw.eduuncw.edu

Table 3: Typical Intermolecular Interactions in Halogenated Heterocyclic Crystal Structures

Interaction Type Typical Distance (Å) Description
Halogen Bond (e.g., Cl···N) 3.0 - 3.5 An attractive, non-covalent interaction between a halogen atom and a Lewis base. researchgate.net
π–π Stacking 3.3 - 3.8 Interaction between aromatic rings, often in a parallel-displaced or T-shaped geometry.

Investigation of Intermolecular Interactions

The solid-state architecture of this compound is expected to be significantly influenced by a variety of non-covalent interactions, including halogen bonds, hydrogen bonds, and π-π stacking. While direct crystallographic studies on this specific compound are not widely published, the behavior of analogous halogenated quinolines and other aromatic systems provides a strong basis for understanding its potential intermolecular interactions. researchgate.netmdpi.com

Halogen Bonding: The presence of both bromine and chlorine atoms on the quinoline core suggests the high likelihood of halogen bonding (X···X or X···Y) playing a crucial role in the crystal packing. mdpi.com Halogen bonds are directional interactions where a halogen atom acts as an electrophilic species. In the case of this compound, interactions between the bromine and chlorine atoms of adjacent molecules could be a key structure-directing element.

Hydrogen Bonding: Although the primary structure of this compound lacks classical hydrogen bond donors (like O-H or N-H), weak C-H···N or C-H···Cl hydrogen bonds may be present. researchgate.net The nitrogen atom in the quinoline ring and the chlorine atoms can act as hydrogen bond acceptors, interacting with the aromatic C-H groups of neighboring molecules. These interactions, while weaker than conventional hydrogen bonds, can collectively contribute to the stability of the crystal lattice.

π-π Stacking: The planar aromatic quinoline ring system is conducive to π-π stacking interactions. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. The stacking arrangement can be influenced by the substitution pattern of the halogens, which can modulate the electron density distribution of the aromatic system. mdpi.com

Studies on Polymorphism and Isostructurality in Halogenated Quinoline Crystals

Polymorphism, the ability of a compound to crystallize in multiple forms with different crystal structures, and isostructurality, where different compounds crystallize in similar structures, are common phenomena in organic solids, particularly in halogenated compounds. The specific arrangement of molecules in the crystal lattice can be influenced by subtle changes in crystallization conditions, leading to different polymorphs with distinct physical properties.

While specific studies on the polymorphism of this compound are not available, research on other halogenated quinolines and anilines demonstrates the prevalence of this behavior. researchgate.net The potential for different arrangements of intermolecular interactions, such as halogen bonds and π-π stacking, could lead to various crystalline forms of this compound. Isostructurality might be observed with other trihalogenated quinolines where the positions of the halogens are varied.

Impact of Halogens on Crystal Lattice and Supramolecular Assemblies

The nature and position of halogen substituents have a profound impact on the crystal lattice and the resulting supramolecular assemblies. The introduction of bromine and chlorine atoms into the quinoline scaffold influences the molecular shape, size, and electronic properties, which in turn dictate the packing efficiency and the types of intermolecular interactions that are favored. researchgate.netmdpi.com

Mass Spectrometry for Molecular Mass Confirmation and Mechanistic Insights

Mass spectrometry is an essential tool for confirming the molecular weight of this compound and for gaining insights into its fragmentation pathways. The nominal molecular weight of this compound (C₉H₃BrCl₃N) is 311.39 g/mol . guidechem.com High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum can provide valuable structural information. For halogenated compounds, a characteristic fragmentation pattern involves the loss of halogen atoms. miamioh.edulibretexts.org In the case of this compound, one would expect to observe fragment ions corresponding to the sequential loss of chlorine and bromine radicals. The fragmentation of the quinoline ring itself, such as the loss of HCN, is also a known pathway for this class of compounds. rsc.org Analysis of the isotopic pattern of the molecular ion peak would be particularly informative due to the characteristic isotopic distributions of bromine and chlorine.

Predicted Mass Spectrometry Data for Similar Halogenated Quinazolines
CompoundAdductm/zPredicted CCS (Ų)
7-bromo-2,4-dichloroquinazoline[M+H]⁺276.89296139.9
[M+Na]⁺298.87490156.2
[M-H]⁻274.87840144.5
[M+K]⁺314.84884142.2
7-bromo-2,4-dichloro-6-fluoroquinazoline[M+H]⁺294.88353143.0
[M+Na]⁺316.86547160.1
[M-H]⁻292.86897146.6
[M+K]⁺332.83941145.7

This table presents predicted mass-to-charge ratios (m/z) and collision cross sections (CCS) for adducts of similar halogenated quinazoline (B50416) compounds, providing an indication of the expected values for this compound. Data is sourced from PubChemLite. uni.luuni.lu

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Molecular Structure

The FTIR and Raman spectra would be dominated by vibrations associated with the quinoline ring system. These include C-C and C-N stretching vibrations within the aromatic rings, as well as C-H in-plane and out-of-plane bending modes. The presence of the halogen substituents will give rise to characteristic C-Cl and C-Br stretching vibrations, typically found in the lower frequency region of the infrared spectrum. For instance, C-Cl stretching absorptions are often observed in the range of 700-800 cm⁻¹, while C-Br stretches appear at lower wavenumbers. researchgate.net The specific positions of these bands can be influenced by the electronic effects of the other substituents on the ring.

Characteristic FTIR Frequencies for a Related Halogenated Quinazolinone
Frequency (cm⁻¹)Assignment of Vibration
738-Cl stretching vibration
576-Br stretching vibration
1564C=C aromatic stretching
1411Aromatic ring vibrations

This table shows characteristic FTIR absorption frequencies for carbon-halogen bonds and aromatic ring vibrations in a related compound, 7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxy-2-piperidyl]-2-oxopropyl]-4(3H)-quinazolinone, which can be used as a reference for this compound. researchgate.net

Electronic Absorption and Emission Spectroscopy (UV/Vis, Fluorescence) for Photophysical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to investigate the photophysical properties of this compound. The UV-Vis absorption spectrum is expected to show characteristic bands corresponding to π-π* transitions within the quinoline aromatic system. The position and intensity of these absorption bands are influenced by the nature and position of the substituents. Halogen atoms can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima depending on their electronic effects (inductive vs. resonance). rsc.org

Computational and Theoretical Chemistry of 7 Bromo 2,4,6 Trichloroquinoline

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties with a high degree of accuracy. For 7-bromo-2,4,6-trichloroquinoline, DFT calculations can elucidate its electronic characteristics, reactivity, and spectroscopic parameters. Recent studies on various quinoline (B57606) derivatives have demonstrated the utility of DFT in understanding their properties. rsc.orgnih.govresearchgate.net

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity. nih.gov

Table 1: Hypothetical Frontier Orbital Energies for this compound

ParameterEnergy (eV)
HOMO-6.5
LUMO-2.1
Energy Gap (ΔE)4.4

Note: The values in this table are hypothetical and serve as an illustrative example based on typical values for similar halogenated aromatic compounds. Actual values would require specific DFT calculations for this molecule.

Electrostatic Potential Surface Analysis and Reactivity Prediction

The electrostatic potential (ESP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The ESP map illustrates the charge distribution on the molecular surface, with red regions indicating areas of high electron density (negative potential) and blue regions representing areas of low electron density (positive potential).

For this compound, the nitrogen atom in the quinoline ring is expected to be a region of high electron density, making it a likely site for electrophilic attack. Conversely, the carbon atoms bonded to the electronegative chlorine and bromine atoms would exhibit a lower electron density, rendering them susceptible to nucleophilic attack. Studies on other quinoline derivatives have confirmed that substituents can significantly alter the electrostatic potential surface. researchgate.netresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations can provide accurate predictions of various spectroscopic parameters, which can aid in the structural elucidation of novel compounds.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are instrumental in assigning experimental spectra. For polychloroquinolines, semi-empirical and other methods have been used to predict 13C chemical shifts with reasonable accuracy. nih.gov The chemical shifts for this compound would be influenced by the positions of the four halogen substituents. Machine learning approaches are also emerging as powerful tools for predicting NMR chemical shifts with high accuracy. mdpi.comnih.gov

Conformational Energy Landscapes and Stability

Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) and their relative energies. fiveable.me For a relatively rigid molecule like this compound, the conformational landscape is likely to be simple, with the primary factor being the planarity of the quinoline ring system. However, even small deviations from planarity can impact the molecule's properties. Computational methods can determine the most stable conformation by calculating the potential energy associated with different geometric arrangements. libretexts.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com This technique provides valuable insights into the dynamic behavior of molecules, including their flexibility and interactions with other molecules. mdpi.com

Simulation of Molecular Flexibility and Conformational Changes

MD simulations can be employed to explore the flexibility of the this compound molecule and any potential conformational changes that may occur under different conditions. By simulating the molecule's trajectory over a period of time, it is possible to observe bond vibrations, angle bending, and torsional rotations. For quinoline derivatives, MD simulations have been used to understand their stability and interactions within biological systems. nih.govnih.govmdpi.com While this compound is largely planar, simulations could reveal subtle out-of-plane motions and how these are influenced by the solvent environment or interactions with other molecules.

Analysis of Intermolecular Contacts and Solvent Effects

The intermolecular interactions of this compound are dictated by the distribution of electron density across the molecule, which is heavily influenced by the presence of multiple halogen atoms. These interactions are crucial in determining the compound's physical properties, such as melting point and solubility, as well as its crystal packing.

Key intermolecular contacts expected for this compound include:

Halogen Bonding: The bromine and chlorine atoms can act as halogen bond donors, interacting with Lewis bases. The strength of these bonds depends on the electrophilic character of the halogen and the nature of the acceptor atom.

π-π Stacking: The aromatic quinoline core allows for π-π stacking interactions between molecules. The geometry of this stacking (e.g., parallel-displaced or T-shaped) will be influenced by the electrostatic interactions between the electron-rich and electron-poor regions of the aromatic system.

In the crystal packing of some halogenated quinoline derivatives, intermolecular C-H···N hydrogen bonding has been observed. acs.org This type of weak hydrogen bond, along with other non-covalent interactions, plays a significant role in the stabilization of the crystal lattice.

Solvent Effects: The solubility and conformational stability of this compound are influenced by the surrounding solvent. The choice of solvent can affect reaction rates and product distributions in chemical synthesis. While specific studies on this compound are limited, research on other quinoline derivatives has shown that solvent polarity can influence spectroscopic properties, indicating a degree of interaction between the solute and solvent molecules. For instance, studies on related compounds have demonstrated positive solvatochromism, where the absorption and emission spectra shift depending on the polarity of the solvent.

Prediction of Supramolecular Assembly Stability

The ability of this compound to form stable supramolecular assemblies is a key area of interest in crystal engineering and materials science. Computational methods can be employed to predict the geometry and stability of such assemblies.

The formation of stable supramolecular structures is governed by a delicate balance of various non-covalent interactions. For this compound, the interplay between halogen bonding, π-π stacking, and steric hindrance from the bulky halogen atoms will determine the final architecture. Computational modeling can be used to explore potential crystal packing arrangements and to estimate their lattice energies, providing insights into the most stable polymorphs. The prediction of these assemblies is crucial for designing new materials with desired properties, such as specific electronic or optical characteristics.

Computational Studies on Reaction Mechanisms and Transition State Structures

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, including the synthesis and subsequent reactions of this compound. nih.govnih.govscilit.com By modeling the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, characterize the structures of intermediates and transition states, and calculate activation energies. nih.gov

For the synthesis of halogenated quinolines, computational studies can help to understand the regioselectivity of halogenation reactions. For instance, density functional theory (DFT) calculations can be used to model the reaction of a quinoline precursor with a halogenating agent, identifying the transition state structures leading to different isomers and predicting which product is kinetically and thermodynamically favored. nih.govscilit.com

In a study on the oxidation of quinoline, DFT was used to model the interaction of the substrate with the active site of an enzyme. nih.govscilit.com The calculations helped to identify the most likely site of interaction and to characterize the transition state structure for the oxidative hydroxylation. nih.govscilit.com Such computational approaches could be applied to study the reactions of this compound, providing a deeper understanding of its chemical reactivity. nih.govscilit.com

The table below presents a hypothetical example of calculated activation energies for a substitution reaction on a halogenated quinoline, illustrating the type of data that can be obtained from such computational studies.

ReactantReagentProposed Transition StateCalculated Activation Energy (kcal/mol)
This compoundNu-TS1 (Attack at C2)25.3
This compoundNu-TS2 (Attack at C4)28.1

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantitative Structure-Property Relationship (QSPR) Studies for Halogenated Quinoline Series

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a series of compounds and their physicochemical properties. nih.gov These models can then be used to predict the properties of new, unsynthesized compounds. For a series of halogenated quinolines, QSPR models could be developed to predict properties such as boiling point, solubility, and toxicity. nih.govnih.govpku.edu.cn

The development of a QSPR model involves the following steps:

Data Collection: Gathering experimental data for a series of related compounds.

Descriptor Calculation: Calculating a set of molecular descriptors that quantify various aspects of the molecular structure (e.g., topological, electronic, steric).

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the property of interest.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

For halogenated quinolines, descriptors such as molecular weight, number of halogen atoms, and various electronic parameters (e.g., dipole moment, HOMO-LUMO gap) would likely be important in predicting their properties. pku.edu.cn QSPR models have been successfully applied to other classes of halogenated compounds, such as polychlorinated biphenyls and diphenyl ethers, to predict their physicochemical properties and biological activities. nih.govpku.edu.cn Similar approaches could be extended to the halogenated quinoline series to provide valuable insights for environmental risk assessment and the design of new functional molecules. nih.govpku.edu.cn

Advanced Applications in Organic Synthesis and Materials Science

A Keystone in Complex Organic Synthesis

The strategic placement of bromine and chlorine atoms on the quinoline (B57606) core makes 7-Bromo-2,4,6-trichloroquinoline a highly valuable building block for synthetic chemists. These halogens can be selectively manipulated through various cross-coupling reactions, opening pathways to a vast array of substituted quinoline derivatives and intricate fused polycyclic systems.

Precursor for Diversely Substituted Quinoline Derivatives

The reactivity of the halogen atoms on the this compound scaffold allows for the stepwise and regioselective introduction of different functional groups. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are pivotal in this context. mdpi.comnih.gov For instance, the chlorine atom at the C4 position is often more reactive than the others due to the electronic influence of the nitrogen atom in the quinoline ring. mdpi.com This differential reactivity enables chemists to selectively replace the C4-chloro substituent while leaving the other halogens intact for subsequent transformations. This controlled functionalization is crucial for creating libraries of quinoline-based compounds with tailored electronic and steric properties for various applications, including medicinal chemistry and materials science. nih.govnih.gov

The ability to introduce a wide range of substituents, including aryl, alkyl, and alkynyl groups, transforms the simple this compound into a diverse collection of complex molecules. This versatility is a cornerstone of modern drug discovery and the development of functional materials. nih.gov

Intermediate in the Synthesis of Fused Polycyclic Systems

Beyond simple substitution, this compound serves as a critical intermediate in the construction of more complex, fused polycyclic and heterocyclic systems. nih.gov These larger, often rigid, structures are of significant interest for their potential applications in electronics, optoelectronics, and as advanced materials. The halogen atoms provide multiple handles for intramolecular cyclization reactions, leading to the formation of new rings fused onto the quinoline core.

For example, sequential cross-coupling and C-N coupling reactions can be employed to build intricate indololoquinoline frameworks. nih.gov The synthesis of these fused systems often involves a multi-step approach where the substituents are first introduced onto the quinoline ring, followed by a final cyclization step to create the polycyclic architecture. This strategic approach allows for the precise construction of complex molecular architectures with defined properties.

Ligand Design in Coordination Chemistry

The nitrogen atom and the halogen substituents of this compound and related halogenated quinolines make them attractive candidates for ligand design in coordination chemistry. researchgate.net The ability of the quinoline nitrogen to coordinate with metal ions, combined with the electronic influence of the halogens, allows for the fine-tuning of the properties of the resulting metal complexes. mdpi.com

Metal IonLigandCoordination ModeResulting Complex Properties
Copper(II)Quinoline DerivativesBidentate/TridentateCatalytic activity in oxidation reactions. mdpi.com
Palladium(II)Quinoline-based LigandsVariesCatalysis in C-H functionalization. researchgate.net
Platinum(II)Quinoline-appended StibineTridentate/TetradentateRedox-active complexes. acs.org
Zinc(II)Fluoroquinoline DerivativesBidentatePotential antibacterial and antioxidant activities. nih.gov

Exploration of Catalytic Activity in Organic Transformations

Metal complexes featuring halogenated quinoline ligands are being actively investigated for their catalytic potential in a variety of organic transformations. The electronic nature of the quinoline ligand, modulated by the electron-withdrawing or -donating properties of its substituents, can significantly impact the catalytic activity of the metal center. mdpi.com For example, quinoline-copper complexes have demonstrated efficiency in catalyzing oxidation reactions, such as the oxidation of catechol to o-quinone. mdpi.com The specific nature of the halogen substituents and their position on the quinoline ring can be systematically varied to optimize the catalytic performance for a desired reaction. mdpi.com

Contribution to Supramolecular Chemistry and Crystal Engineering

The presence of multiple halogen atoms on the this compound molecule makes it a compelling candidate for studies in supramolecular chemistry and crystal engineering. Halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base, can play a crucial role in directing the assembly of molecules in the solid state. mdpi.com

The bromine and chlorine atoms on the quinoline scaffold can act as halogen bond donors, interacting with electron-rich atoms such as nitrogen or oxygen in neighboring molecules. These directional interactions can be exploited to construct well-defined supramolecular architectures, such as chains, sheets, and three-dimensional networks. rsc.orgmdpi.com The study of the crystal structures of this compound and its derivatives provides valuable insights into the nature and strength of these halogen bonds, contributing to a deeper understanding of intermolecular forces and their role in crystal packing. mdpi.comresearchgate.net This knowledge is instrumental in the rational design of new crystalline materials with desired physical and chemical properties.

Directed Self-Assembly through Halogen Bonding and Other Non-Covalent Interactions

The principles of directed self-assembly, particularly utilizing halogen bonding, are well-established in supramolecular chemistry. Halogen bonds are highly directional, non-covalent interactions between a halogen atom and a Lewis base, which can be harnessed to construct complex, ordered architectures. mdpi.comwikipedia.org The presence of multiple halogen atoms (bromine and chlorine) on the quinoline scaffold of this compound suggests its potential as a building block for such self-assembled structures. The electron-withdrawing nature of the chlorine atoms would likely enhance the σ-hole on the bromine atom, making it a potential halogen bond donor. scispace.comacs.orgnih.gov However, specific studies demonstrating or detailing the self-assembly behavior of this compound through these interactions are currently absent from the scientific literature.

Design of Cocrystals and Multicomponent Solid Forms

Cocrystal engineering is a technique used to modify the physicochemical properties of solid materials by combining two or more different molecules in a single crystal lattice. usf.edubirmingham.ac.uk Polyhalogenated compounds are often explored as components in cocrystal design due to their ability to form robust halogen bonds and other intermolecular interactions. researchgate.net An experimental screen for salts and cocrystals of quinoline with fumaric acid has been reported, demonstrating the potential for quinoline derivatives to form such multicomponent solids. rsc.org Nevertheless, there are no specific published reports on the design, synthesis, or structural analysis of cocrystals involving this compound.

Exploration of Photophysical Properties and Applications in Luminescent Materials

The photophysical properties of quinoline and its derivatives are of significant interest for applications in fluorescent probes, dyes, and organic light-emitting diodes (OLEDs). rsc.orgcrimsonpublishers.comcrimsonpublishers.com The emission characteristics of quinoline-based compounds can be tuned by the introduction of various substituents. researchgate.netrsc.orgfigshare.com

Aggregation-Induced Emission (AIE) Characteristics and Halogen Effects

Aggregation-induced emission (AIE) is a phenomenon where non-luminescent or weakly luminescent molecules become highly emissive upon aggregation. rsc.orgbohrium.comnih.gov This property is often observed in molecules with restricted intramolecular rotation in the aggregated state. While there is extensive research on AIE in various quinoline derivatives, researchgate.netrsc.org no studies have specifically investigated or reported AIE characteristics for this compound. The effect of the specific halogen substitution pattern of this compound on its potential AIE behavior remains an unexplored area of research.

Development of Fluorescent Probes and Dyes

Quinoline-based scaffolds are widely used in the development of fluorescent probes for the detection of ions and biomolecules due to their inherent fluorescence and the ability to modulate their electronic properties through chemical modification. rsc.orgcrimsonpublishers.comacs.orgresearchgate.net The synthesis of functionalized quinolines for various applications is a well-developed field. nih.govmdpi.commdpi.comnih.govresearchgate.net However, the application of this compound as a fluorescent probe or dye has not been described in the available scientific literature.

Future Research Directions and Unresolved Challenges

Development of More Efficient and Greener Synthetic Pathways for Polyhalogenated Quinolines

The synthesis of polyhalogenated quinolines often involves multi-step procedures that can be resource-intensive and generate significant waste. A major future challenge lies in the development of more efficient and environmentally benign synthetic routes. researchgate.netrsc.org Green chemistry principles, such as atom economy, the use of safer solvents, and the reduction of energy consumption, are paramount in this endeavor. researchgate.net

Recent advancements have focused on one-pot multicomponent reactions (MCRs) which allow for the construction of complex quinoline (B57606) scaffolds from simple starting materials in a single step, thereby increasing efficiency and reducing waste. rsc.org The use of novel catalytic systems is also a key area of exploration. This includes the application of nanocatalysts, which offer high surface area and reactivity, and can often be recovered and reused. nih.gov For instance, various metal-based nanoparticles and magnetic nanocatalysts have been employed for the synthesis of quinoline derivatives. nih.gov Furthermore, metal-free catalytic systems and the use of greener solvents like water and ethanol (B145695) are gaining traction. researchgate.netrsc.orgsemanticscholar.org Microwave-assisted synthesis has also been shown to be a time- and energy-efficient alternative to conventional heating methods for preparing quinoline derivatives. researchgate.net

Catalyst TypeExampleAdvantage
Nanocatalysts Fe3O4@SiO2Reusable, efficient for one-pot synthesis. nih.gov
Metal-Free Trihaloisocyanuric acidInexpensive, atom-economical, proceeds at room temperature. rsc.orgsemanticscholar.org
Green Solvents Water, EthanolReduces environmental impact. researchgate.net
Microwave-Assisted L-prolineReduced reaction times and increased yields. researchgate.net

The development of synthetic methods that allow for the precise and regioselective introduction of multiple halogen atoms onto the quinoline core remains a significant challenge. Future research will likely focus on the design of highly selective catalysts and reagents that can functionalize specific positions on the quinoline ring with different halogens.

Exploration of Undiscovered Reactivity Patterns and Unprecedented Selectivity Control

The presence of multiple halogen substituents on the quinoline ring of 7-Bromo-2,4,6-trichloroquinoline dramatically influences its electronic properties and reactivity. A key area for future research is the exploration of novel reactivity patterns that arise from this polyhalogenation. The interplay between the different halogen atoms (bromine and chlorine) at various positions can lead to unexpected and potentially useful chemical transformations.

Achieving regioselectivity in the functionalization of polyhalogenated quinolines is a significant hurdle. nih.gov Traditional methods for the site-selective halogenation of quinolines can be challenging and may require harsh conditions or result in mixtures of products. nih.gov Recent progress has been made in the development of metal-free, regioselective C-H halogenation methods for quinoline derivatives. rsc.orgsemanticscholar.org For example, the use of N-halosuccinimides in water has been shown to be an efficient method for C5-selective halogenation. rsc.org

Future investigations will likely focus on:

Selective C-H activation: Developing catalytic systems that can selectively activate and functionalize specific C-H bonds in the presence of multiple C-halogen bonds. mdpi.com

Orthogonal reactivity: Exploiting the differential reactivity of the bromo and chloro substituents to perform sequential and selective cross-coupling reactions.

Novel cyclization reactions: Designing new intramolecular and intermolecular cyclization reactions that leverage the unique electronic and steric environment of polyhalogenated quinolines.

The ability to control the selectivity of reactions on such a densely functionalized scaffold will open up new avenues for the synthesis of complex molecules with tailored properties.

Advanced Computational Modeling for Predictive Molecular and Material Design

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For complex molecules like this compound, computational methods can provide deep insights into their structure, properties, and reactivity, guiding experimental efforts and accelerating the discovery process. acs.orgnih.gov

Density Functional Theory (DFT) calculations can be employed to investigate the structural and electronic properties of halogenated quinolines. acs.org These calculations can help in understanding the impact of halogenation on the molecule's geometry, electron distribution, and spectroscopic properties. acs.orgnih.gov Molecular dynamics (MD) simulations can be used to study the behavior of these molecules in different environments, such as in solution or interacting with biological macromolecules. acs.orgnih.gov This is particularly relevant for the design of new molecules with potential biological activity. nih.gov

Future applications of computational modeling in this area include:

Predicting reaction outcomes: Developing accurate theoretical models to predict the regioselectivity and stereoselectivity of reactions involving polyhalogenated quinolines.

Designing novel catalysts: Using computational screening to identify new catalysts for the efficient and selective synthesis of these compounds.

Virtual screening for new materials: Employing computational methods to predict the properties of materials derived from polyhalogenated quinolines, such as their electronic and photophysical characteristics. rsc.org

The synergy between computational predictions and experimental validation will be crucial for the rational design of new functional molecules and materials based on the polyhalogenated quinoline scaffold.

Integration of Artificial Intelligence and Machine Learning in Halogenated Quinoline Research

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize many aspects of chemical research, including the study of halogenated quinolines. researchgate.netmdpi.com These powerful tools can analyze large datasets to identify patterns and make predictions that are beyond the reach of traditional methods.

In the context of quinoline chemistry, ML models can be trained to predict the biological activity of novel compounds, screen virtual libraries for potential drug candidates, and even predict the outcomes of chemical reactions. researchgate.netmdpi.com For instance, ML algorithms can be used to predict the reactive sites of quinoline derivatives for electrophilic aromatic substitution with high accuracy. researchgate.net This predictive capability can significantly reduce the time and resources required for the synthesis and testing of new compounds.

Key areas for future integration of AI and ML include:

De novo drug design: Using generative models to design novel quinoline-based molecules with desired pharmacological properties.

Reaction optimization: Employing ML algorithms to optimize reaction conditions for the synthesis of polyhalogenated quinolines, leading to higher yields and purity.

Predictive toxicology: Developing ML models to predict the potential toxicity of new halogenated quinoline derivatives, ensuring the early identification of potentially harmful compounds.

The continued development and application of AI and ML will undoubtedly accelerate the pace of discovery and innovation in the field of halogenated quinoline chemistry.

Potential for New Functional Materials and Advanced Catalytic Systems

The unique electronic and structural features of polyhalogenated quinolines make them attractive building blocks for the development of new functional materials and advanced catalytic systems. The presence of multiple halogen atoms provides opportunities for tuning the photophysical and electronic properties of these molecules. nih.gov

Halogenated quinoline derivatives have been investigated for their potential in various applications, including:

Organic electronics: The electron-withdrawing nature of the halogen atoms can be exploited to create n-type organic semiconductors for use in electronic devices.

Fluorescent probes: The quinoline core is a well-known fluorophore, and the introduction of halogens can modulate its emission properties, leading to the development of new sensors and imaging agents. nih.govnih.gov Halogenation can enhance photostability, which is crucial for bioimaging applications. nih.gov

Catalysis: The nitrogen atom in the quinoline ring can act as a ligand for metal catalysts. The electronic properties of the quinoline ligand can be fine-tuned by the halogen substituents, potentially leading to catalysts with enhanced activity and selectivity.

Future research in this area will focus on the rational design and synthesis of polyhalogenated quinoline-based materials with tailored properties for specific applications. This includes the development of new polymers, metal-organic frameworks (MOFs), and supramolecular assemblies with novel electronic, optical, or catalytic functions. The convergent synthesis of polyhalogenated quinoline C-nucleosides has also been explored for potential antiviral applications. nih.govacs.org

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 7-Bromo-2,4,6-trichloroquinoline, and how should experimental parameters be optimized?

  • Answer :

  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., C-Br, C-Cl stretching vibrations at 500–700 cm⁻¹). Use KBr pellets for solid samples and ensure baseline correction for accuracy .
  • NMR Spectroscopy :
  • ¹H NMR : Assign aromatic protons using deuterated DMSO or CDCl₃. Expect deshielding due to electron-withdrawing halogens. Integrate peaks to confirm substitution patterns.
  • ¹³C NMR : Analyze aromatic carbons (120–150 ppm) and halogenated carbons (δ > 140 ppm). Use DEPT-135 to distinguish CH₃/CH₂ groups .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-TOF. Fragmentation patterns (e.g., loss of Br/Cl) validate substituent positions. Optimize ionization energy to minimize decomposition .

Q. How can researchers design a synthesis protocol for this compound to ensure high yield and purity?

  • Answer :

  • Halogenation Strategy : Start with quinoline derivatives. Use N-bromosuccinimide (NBS) for bromination at position 7 and SOCl₂/PCl₅ for chlorination. Monitor reaction progress via TLC (hexane:ethyl acetate = 3:1) .
  • Purification : Recrystallize from ethanol or dichloromethane to remove unreacted halides. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) with >97% purity thresholds .

Advanced Research Questions

Q. How can contradictory data on bromo/chloro substituent reactivity in cross-coupling reactions be resolved?

  • Answer :

  • Mechanistic Analysis : Use Pd-catalyzed Suzuki-Miyaura coupling with aryl boronic acids. Compare reaction rates under varying conditions (e.g., solvent polarity, ligand choice).
  • Contradiction Resolution : If Br exhibits lower reactivity than Cl (contrary to expectations), analyze steric effects via DFT calculations or substituent orientation in crystal structures .
  • Table 1 : Reactivity Comparison
Catalyst SystemSolventBr Reactivity (%)Cl Reactivity (%)Reference
Pd(PPh₃)₄THF6278
Pd(OAc)₂/XPhosDMF8570

Q. What advanced techniques analyze the crystal structure and electronic effects of halogen substituents?

  • Answer :

  • X-ray Crystallography : Resolve bond lengths/angles (e.g., C-Br = ~1.89 Å, C-Cl = ~1.72 Å) to study steric/electronic interactions. Use low-temperature (100 K) data collection to minimize thermal motion artifacts .
  • Computational Methods : Perform DFT (B3LYP/6-311+G**) to map electrostatic potentials. Halogen bonding can be quantified via Hirshfeld surface analysis .

Q. How can dehalogenation side reactions be mitigated during functionalization?

  • Answer :

  • Optimized Conditions : Use anhydrous solvents (e.g., DMF), low temperatures (0–5°C), and inert atmospheres (N₂/Ar). Add stabilizing ligands (e.g., PPh₃) to prevent Pd-mediated dehalogenation .
  • Side Reaction Monitoring : Track byproducts (e.g., quinoline derivatives) via GC-MS. Adjust catalyst loading (<5 mol%) if reduction peaks appear in cyclic voltammetry .

Methodological Considerations

  • Safety Protocols : Wear PPE (gloves, goggles) due to toxicity. Handle waste via incineration (≥1200°C) to prevent halogenated pollutant release .
  • Data Reproducibility : Validate NMR assignments with 2D techniques (COSY, HSQC). Cross-check melting points (e.g., 199–200°C for brominated analogs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.